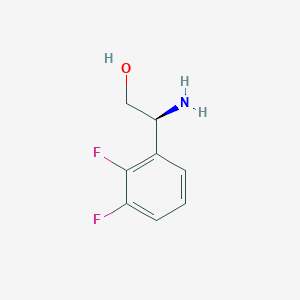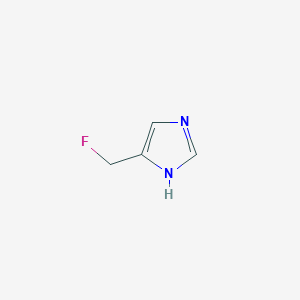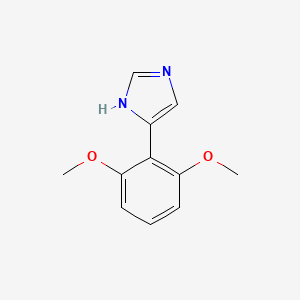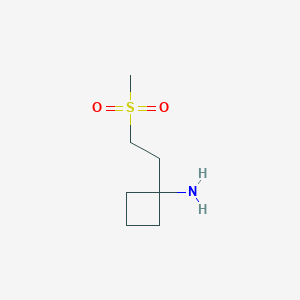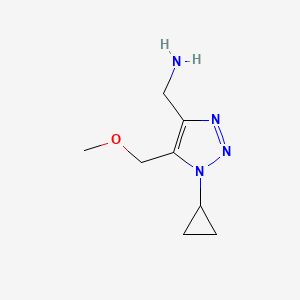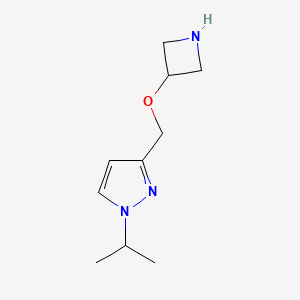
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring and a propan-2-ol group at position 4 makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of 3,6-dichloropyridazine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled nucleophilic substitution reactions. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
化学反应分析
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
科学研究应用
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the propan-2-ol group.
2-(6-Chloropyridin-3-yl)propan-2-ol: Another similar compound with a single chlorine atom and a pyridine ring instead of pyridazine.
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is unique due to the presence of two chlorine atoms and a propan-2-ol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC 名称 |
2-(3,6-dichloropyridazin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-7(2,12)4-3-5(8)10-11-6(4)9/h3,12H,1-2H3 |
InChI 键 |
UUUMIXQPTZIHTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=NN=C1Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



